1-(2,2-Difluoroethoxy)-3-nitrobenzene
Description
Significance of Fluorine in Aromatic Systems within Contemporary Organic Chemistry
The introduction of fluorine into aromatic systems is a cornerstone strategy in contemporary medicinal and materials chemistry. libretexts.org Fluorine's high electronegativity and small van der Waals radius significantly alter a molecule's electronic properties, conformation, and stability without adding substantial steric bulk. libretexts.orgnih.gov The replacement of hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial factor in drug design. acs.org Furthermore, the presence of fluorine often increases a compound's lipophilicity, which can improve its ability to cross biological membranes and enhance bioavailability. acs.orgnih.gov
In aromatic systems, fluorine's strong inductive effect withdraws electron density from the ring, which can influence the acidity or basicity of nearby functional groups and alter the reactivity of the ring itself. nuph.edu.ua This modification of the electronic landscape is exploited in the development of pharmaceuticals, agrochemicals, and polymers with enhanced thermal stability and chemical resistance. acs.orgresearchgate.netresearchgate.net The unique properties conferred by fluorine have led to its incorporation in numerous successful drugs, including antibiotics and anticancer agents. acs.org
Overview of Nitroaromatic Compounds in Synthetic Methodologies
Nitroaromatic compounds are a fundamental class of organic molecules that have been instrumental in the development of synthetic chemistry. beilstein-journals.org They are typically synthesized through the electrophilic nitration of an aromatic ring using a mixture of nitric and sulfuric acids, a reaction that introduces the potent electron-withdrawing nitro group. nih.govnih.gov This group profoundly deactivates the aromatic ring towards further electrophilic substitution and directs incoming electrophiles to the meta position.
The versatility of the nitro group is a key aspect of its utility. It can be readily reduced to an amino group (-NH₂), providing a gateway to a vast array of other functionalities and molecular scaffolds. This transformation is fundamental in the industrial synthesis of anilines, which are precursors to dyes, polymers, and pharmaceuticals. Beyond their role as synthetic intermediates, the inherent electronic properties of nitroaromatics have led to their use in explosives, such as trinitrotoluene (TNT), and as precursors for various pesticides and herbicides. beilstein-journals.orgnih.gov
Contextualization of 1-(2,2-Difluoroethoxy)-3-nitrobenzene within Fluorinated Nitroaromatic Chemistry
This compound is a specific example within the broader class of fluorinated nitroaromatic compounds. Its structure incorporates a benzene (B151609) ring substituted with both a nitro group and a 2,2-difluoroethoxy group (-OCH₂CF₂H). This combination of functional groups suggests a unique profile of reactivity and physical properties.
Consequently, in this compound, both substituents act to withdraw electron density from the aromatic ring, rendering it highly electron-poor and significantly deactivated towards electrophilic aromatic substitution. The meta-substitution pattern is consistent with the directing effects of both groups. For instance, the nitration of 1-(2,2-difluoroethoxy)benzene would be expected to yield ortho and para products, but the subsequent reaction chemistry could lead to the meta isomer. Alternatively, the synthesis could proceed from 3-nitrophenol (B1666305), with the introduction of the 2,2-difluoroethyl group via nucleophilic substitution. acs.org The compound serves as a potential building block for more complex molecules where this specific substitution pattern and electronic nature are desired.
Interactive Data Table: Properties of Related Nitroaromatic Compounds
The following table provides data for nitrobenzene (B124822) and related fluorinated nitrobenzenes to offer context for the properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7 | 210.9 |
| 1,3-Difluoro-2-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | N/A | N/A |
| 1,2-Difluoro-3-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | N/A | N/A |
Data sourced from PubChem and Wikipedia.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
1-(2,2-difluoroethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)5-14-7-3-1-2-6(4-7)11(12)13/h1-4,8H,5H2 |
InChI Key |
BPPKMACCKQKGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,2 Difluoroethoxy 3 Nitrobenzene
Strategies for the Introduction of the 2,2-Difluoroethoxy Moiety
Building the target molecule by attaching the 2,2-difluoroethoxy group to a nitrobenzene (B124822) precursor is a common and effective strategy. This approach leverages the activating effects of the nitro group in certain reactions and allows for precise placement of the substituent.
One direct method for forming the ether linkage is the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable leaving group. In this context, an activated nitrobenzene precursor such as 3-nitrophenol (B1666305) can be deprotonated with a base to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with a 2,2-difluoroethylating agent. A highly effective reagent for this purpose is 2,2-difluoroethyl trifluoromethanesulfonate (B1224126) (triflate), which contains an excellent leaving group (triflate, -OTf). chemicalbook.comtcichemicals.com The reaction is typically carried out in an aprotic polar solvent to facilitate the substitution.
The general reaction scheme is as follows: 3-nitrophenol is treated with a base (e.g., potassium carbonate, sodium hydride) to generate the 3-nitrophenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of the 2,2-difluoroethylating agent, displacing the leaving group and forming the desired ether product.
Table 1: Example of Etherification Reaction Components
| Role | Compound Name | Structure |
|---|---|---|
| Nitrobenzene Precursor | 3-Nitrophenol | C₆H₅NO₃ |
| Base | Potassium Carbonate | K₂CO₃ |
| Difluoroethylating Agent | 2,2-Difluoroethyl trifluoromethanesulfonate | C₃H₃F₅O₃S |
| Product | 1-(2,2-Difluoroethoxy)-3-nitrobenzene | C₈H₇F₂NO₃ |
An alternative and widely used approach involves starting with a halogenated nitroaromatic compound, such as 1-chloro-3-nitrobenzene (B92001) or 1-fluoro-3-nitrobenzene. nih.govresearchgate.net In this pathway, 2,2-difluoroethanol (B47519) is first converted to its conjugate base, sodium 2,2-difluoroethoxide, by reacting it with a strong base like sodium hydride. The resulting alkoxide is a potent nucleophile that can displace the halide from the aromatic ring to form the target ether. This reaction is a classic example of nucleophilic aromatic substitution (SNAr).
The SNAr mechanism is fundamental to the synthesis of this compound from halogenated precursors. youtube.com For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. libretexts.orglibretexts.org The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly reduces the electron density of the benzene (B151609) ring, making it susceptible to attack by nucleophiles.
The mechanism proceeds in two main steps:
Nucleophilic Addition: The nucleophile, in this case, the 2,2-difluoroethoxide anion (⁻OCH₂CF₂H), attacks the carbon atom bearing the halogen leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com
Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the halide ion (e.g., Cl⁻, F⁻), yielding the final product.
While the activating effect of the nitro group is strongest when it is positioned ortho or para to the leaving group, it still facilitates the reaction from the meta position, albeit potentially requiring more forcing conditions (e.g., higher temperatures or stronger bases). libretexts.orglibretexts.org The fluorine atom is generally a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which makes the attacked carbon more electrophilic.
Table 2: SNAr Reaction Conditions for 1-Halo-3-nitrobenzene
| Starting Material | Nucleophile Source | Typical Solvent | Potential Conditions |
|---|---|---|---|
| 1-Fluoro-3-nitrobenzene | 2,2-Difluoroethanol + NaH | DMF, DMSO | Elevated Temperature |
| 1-Chloro-3-nitrobenzene | 2,2-Difluoroethanol + NaH | DMF, DMSO | Higher Temperature / Longer Reaction Time |
Nitration Approaches in the Synthesis of Substituted Nitrobenzene Derivatives
A conceptually different synthetic strategy involves introducing the nitro group onto a 1-(2,2-difluoroethoxy)benzene precursor. This approach relies on the principles of electrophilic aromatic substitution (SEAr), where the existing difluoroethoxy group directs the position of the incoming nitro group.
The direct nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. uobabylon.edu.iq The standard and most common method involves treating the aromatic substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.govfrontiersin.org
The reaction proceeds via the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). nih.gov A weak base, such as water or the bisulfate ion (HSO₄⁻), then removes a proton from the carbon bearing the nitro group, restoring the ring's aromaticity and yielding the nitroaromatic product. masterorganicchemistry.com Reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and the formation of byproducts. uobabylon.edu.iqrug.nl
The critical factor in this synthetic approach is the regioselectivity—the position at which the nitro group is introduced. The directing effect of the substituent already on the ring governs the outcome. The 1-(2,2-difluoroethoxy) group is an ether, and the oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This resonance effect typically directs incoming electrophiles to the ortho and para positions.
However, the presence of two highly electronegative fluorine atoms on the ethyl group creates a strong electron-withdrawing inductive effect (-I effect). This inductive pull deactivates the aromatic ring, making it less reactive towards electrophilic attack than benzene itself. Despite this deactivation, the resonance donation from the oxygen atom still preferentially stabilizes the carbocation intermediates formed from ortho and para attack over meta attack.
Therefore, the direct nitration of 1-(2,2-difluoroethoxy)benzene is expected to yield a mixture of 1-(2,2-difluoroethoxy)-2-nitrobenzene (B2910932) (ortho product) and 1-(2,2-difluoroethoxy)-4-nitrobenzene (B3059025) (para product). The desired this compound (meta product) would be formed, if at all, as a very minor byproduct. Consequently, this route is not a viable method for the regioselective synthesis of the target compound.
Table 3: Predicted Regioselectivity of Nitration of 1-(2,2-Difluoroethoxy)benzene
| Position of Nitration | Product Name | Expected Yield | Reason |
|---|---|---|---|
| ortho | 1-(2,2-Difluoroethoxy)-2-nitrobenzene | Major Product | Resonance stabilization by the ether oxygen |
| para | 1-(2,2-Difluoroethoxy)-4-nitrobenzene | Major Product | Resonance stabilization by the ether oxygen |
| meta | This compound | Minor/Trace Product | Lack of resonance stabilization for the meta intermediate |
Advanced Synthetic Protocols and Catalytic Approaches
The formation of the ether linkage in this compound is a key synthetic step that has been addressed through various advanced methodologies. These approaches aim to improve efficiency, yield, and reaction conditions compared to traditional methods.
Application of Phase-Transfer Catalysis in Aryl Ether Synthesis
Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of aryl ethers, offering a practical and efficient alternative to classical Williamson ether synthesis. This methodology facilitates the reaction between two reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (usually the anion) across the phase boundary to react with the other substrate in the organic phase.
In the context of synthesizing this compound, PTC would be applied to the reaction between a salt of 3-nitrophenol and a 2,2-difluoroethylating agent. The general reaction is depicted below:
Scheme 1: General Phase-Transfer Catalyzed Synthesis of this compound.
A closely related industrial process for the synthesis of difluoromethoxy nitrobenzene utilizes a water-phase method with a phase-transfer catalyst. This process involves the reaction of a nitrophenol with difluorochloromethane in an alkaline aqueous solution. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide or tetrabutylphosphonium (B1682233) bromide, is crucial for the success of the reaction.
The table below outlines the reaction parameters from a patented water-phase synthesis of a similar compound, which can be extrapolated for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Temperature (°C) |
| m-Nitrophenol | 1-bromo-2,2-difluoroethane | Sodium Hydroxide (B78521) | Tetrabutylammonium Bromide | Water/Organic | 40-100 |
| m-Nitrophenol | 2,2-difluoroethyl tosylate | Potassium Carbonate | Tetrabutylphosphonium Bromide | Toluene | 80-110 |
This table presents hypothetical data based on analogous reactions described in the literature. Specific yields for this compound would require experimental validation.
The advantages of using PTC in this synthesis include the use of inexpensive bases like sodium hydroxide or potassium carbonate, the potential to use water as a solvent which aligns with green chemistry principles, and milder reaction conditions compared to traditional methods that often require anhydrous solvents and strong, hazardous bases.
Emerging Catalytic Systems for Carbon-Oxygen Bond Formation
Recent advancements in organometallic chemistry have led to the development of highly efficient catalytic systems for the formation of C-O bonds, which are applicable to the synthesis of this compound. These modern cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination-type reactions, often employ copper, palladium, or nickel catalysts with specialized ligands.
Copper-Catalyzed Ullmann-Type Reactions
The Ullmann condensation is a classic copper-promoted reaction for the formation of aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols utilize catalytic amounts of copper salts, often in combination with ligands, allowing for milder reaction conditions.
For the synthesis of this compound, a copper-catalyzed coupling of 1-halo-3-nitrobenzene with 2,2-difluoroethanol would be a viable route. The electron-withdrawing nitro group on the aryl halide can facilitate the reaction.
| Aryl Halide | Alcohol | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Iodo-3-nitrobenzene | 2,2-Difluoroethanol | CuI | Phenanthroline | Cs₂CO₃ | NMP | 120-150 | High |
| 1-Bromo-3-nitrobenzene | 2,2-Difluoroethanol | Cu₂O | Picolinic Acid | K₃PO₄ | DMSO | 100-130 | Moderate to High |
This table provides representative conditions for Ullmann-type C-O coupling reactions based on literature precedents. NMP = N-Methyl-2-pyrrolidone, DMSO = Dimethyl sulfoxide.
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig reaction, originally developed for C-N bond formation, has been extended to the synthesis of aryl ethers (C-O coupling). wikipedia.org This palladium-catalyzed cross-coupling reaction is known for its high functional group tolerance and broad substrate scope. The synthesis of fluorinated alkyl aryl ethers using this methodology has been successfully demonstrated.
A palladium-catalyzed coupling of an aryl bromide, such as 1-bromo-3-nitrobenzene, with 2,2-difluoroethanol can be an effective method. Research has shown that electron-poor aryl bromides can be successfully coupled with 2,2-difluoroethanol using a palladium catalyst and a suitable phosphine (B1218219) ligand.
| Aryl Halide | Alcohol | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Bromo-3-nitrobenzene | 2,2-Difluoroethanol | Pd₂(dba)₃ | tBuXPhos | NaOtBu | Toluene | 80-100 | High |
| 1-Chloro-3-nitrobenzene | 2,2-Difluoroethanol | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | Moderate |
This table illustrates typical conditions for Buchwald-Hartwig C-O coupling reactions. dba = dibenzylideneacetone, tBuXPhos and RuPhos are specialized phosphine ligands.
Nickel-Catalyzed C-O Coupling
Nickel catalysis has emerged as a more cost-effective and sustainable alternative to palladium for cross-coupling reactions. Recent developments include visible-light-induced nickel-catalyzed etherification of aryl halides with alcohols. This approach often allows for milder reaction conditions and can be advantageous for certain substrates. While specific application to the synthesis of this compound has not been extensively reported, the general methodology holds promise.
| Aryl Halide | Alcohol | Nickel Catalyst | Photosensitizer | Base | Solvent | Temperature |
| 1-Bromo-3-nitrobenzene | 2,2-Difluoroethanol | NiCl₂ | Thioxanthen-9-one | Amine Base | Acetonitrile | Room Temp. |
This table outlines a potential reaction setup for a light-induced nickel-catalyzed etherification.
These emerging catalytic systems offer powerful and versatile tools for the synthesis of this compound, providing pathways that can be tailored for efficiency, substrate availability, and desired reaction conditions.
Reactivity and Organic Transformations of 1 2,2 Difluoroethoxy 3 Nitrobenzene
Reduction Reactions of the Nitro Group
The reduction of an aromatic nitro group to an amino group is one of the most important transformations in organic synthesis, providing a route to valuable aniline (B41778) derivatives. wikipedia.orgmasterorganicchemistry.com This conversion can be achieved through various methods, including catalytic hydrogenation and chemo-selective chemical reduction.
Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitroarenes. wikipedia.org The reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. This process is generally highly selective, converting the nitro group to an amine without affecting the aromatic ring or many other functional groups. researchgate.net
The reaction is believed to proceed through a series of intermediates, starting with the reduction of the nitro group to a nitroso group (-NO), followed by further reduction to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).
For the hydrogenation of substituted nitrobenzenes, various catalytic systems have proven effective. Noble metal catalysts such as palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on carbon are highly active and selective. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can be optimized to ensure high yield and selectivity for the desired aniline product. In the case of 1-(2,2-Difluoroethoxy)-3-nitrobenzene, catalytic hydrogenation is the expected method to produce 3-(2,2-difluoroethoxy)aniline (B2869227), with high selectivity anticipated due to the stability of the ether linkage and the C-F bonds under typical hydrogenation conditions.
| Catalyst | Substrate Example | Conditions | Selectivity for Aniline Derivative | Reference |
|---|---|---|---|---|
| Pt/N-CMK-3 | Nitrobenzene (B124822) | 298 K, 2.0 MPa H₂ | Excellent | researchgate.net |
| Ru/CMK-3 | 3-Chloronitrobenzene | Ethanol, 353 K, 4.0 MPa H₂ | Excellent (no dechlorination) | researchgate.net |
| Co@NC | Various nitroarenes | Hydrazine hydrate, 80 °C | High | rsc.org |
| PVP-PdCl₂-RuCl₃ | p-Chloronitrobenzene | H₂, NaOAc | 94% (High chemoselectivity) | acs.org |
When a molecule contains other reducible functional groups, chemo-selective reduction of the nitro group becomes crucial. acs.org A variety of methods have been developed to achieve this transformation while preserving sensitive functionalities. rsc.org These strategies are vital for the synthesis of complex molecules where catalytic hydrogenation might lead to undesired side reactions.
For this compound, the difluoroethoxy group is generally robust. However, employing mild and selective reducing agents ensures its integrity, especially in the presence of other potentially sensitive groups in more complex derivatives. Common methods include the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl) or specific reducing agents that show high selectivity for the nitro group. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
Modern methods often employ advanced catalytic systems that operate under mild conditions. For example, iron-based catalysts in combination with silanes or formic acid have demonstrated high chemoselectivity for nitro group reduction over functionalities like ketones, esters, and aryl halides. rsc.orgorganic-chemistry.org These methods provide powerful tools for synthesizing the corresponding 3-(2,2-difluoroethoxy)aniline derivative without compromising the structural integrity of the molecule.
| Reagent/System | Conditions | Tolerated Functional Groups | Reference |
|---|---|---|---|
| Fe/CaCl₂ | Transfer hydrogenation | Halides, carbonyl, aldehyde, ester, nitrile | organic-chemistry.org |
| Iron(III) catalyst / Silane | Mild conditions | Ketone, ester, amide, nitrile, aryl halide | rsc.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Often used for selective reduction | wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Acidic or neutral media | A classic, selective reagent | wikipedia.org |
| Tetrahydroxydiboron / H₂O | Metal-free, mild conditions | Vinyl, ethynyl, carbonyl | organic-chemistry.org |
Electrophilic Aromatic Substitution (EAS) Reactivity Considerations
Both the nitro group and the difluoroethoxy group are considered deactivating groups in the context of electrophilic aromatic substitution (EAS) reactions. numberanalytics.commasterorganicchemistry.comlibretexts.org Deactivating groups withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.com This reduced reactivity translates to slower reaction rates for EAS compared to unsubstituted benzene (B151609). numberanalytics.comlibretexts.org
The deactivating nature of these substituents can be attributed to the following effects:
Nitro Group: The nitro group is a strong deactivating group due to both a strong electron-withdrawing inductive effect and a powerful resonance effect. rsc.orgyoutube.com The resonance structures of nitrobenzene show a delocalization of the ring's π-electrons towards the nitro group, resulting in a partial positive charge on the ortho and para positions of the ring. rsc.orgquora.com This significant reduction in electron density makes the ring much less susceptible to attack by electrophiles. quora.com
The combined presence of two deactivating groups on the benzene ring makes this compound significantly less reactive in EAS reactions than benzene itself.
The directing effects of the substituents on the aromatic ring determine the position of electrophilic attack.
Nitro Group: The nitro group is a meta-director. quora.com By withdrawing electron density most strongly from the ortho and para positions through resonance, it leaves the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. rsc.orgquora.com
Given the positions of the two substituents in this compound, the potential sites for electrophilic attack are carbons 2, 4, 5, and 6.
Attack at C2 would be ortho to the difluoroethoxy group and ortho to the nitro group.
Attack at C4 would be para to the difluoroethoxy group and ortho to the nitro group.
Attack at C5 would be meta to the difluoroethoxy group and meta to the nitro group.
Attack at C6 would be ortho to the difluoroethoxy group and meta to the nitro group.
Considering the directing effects:
The nitro group directs incoming electrophiles to the positions meta to it, which are C5.
The difluoroethoxy group, assuming it behaves as a typical deactivating ortho, para-director, would direct incoming electrophiles to C2, C4, and C6.
The regiochemical outcome of an EAS reaction on this substrate will be a result of the interplay between these directing effects. Often, when there is a conflict between directing groups, the most powerfully activating group dictates the regioselectivity. In this case, both groups are deactivating. However, the nitro group is a very strong deactivator and meta-director. The difluoroethoxy group is also deactivating but likely an ortho, para-director. In such cases of competing deactivators, the outcome can be a mixture of products, and predicting the major product can be complex. However, attack at the position meta to the strongest deactivating group (the nitro group) is often favored. Therefore, electrophilic attack at the C5 position is a likely outcome.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position of Attack | Relation to -OCHF₂ | Relation to -NO₂ | Predicted Favorability |
|---|---|---|---|
| C2 | Ortho | Ortho | Disfavored |
| C4 | Para | Ortho | Disfavored |
| C5 | Meta | Meta | Potentially Favored |
| C6 | Ortho | Meta | Potentially Favored |
Applications and Future Research Directions in Fluorinated Benzene Chemistry
1-(2,2-Difluoroethoxy)-3-nitrobenzene as a Key Synthetic Building Block
This compound is an important intermediate in organic synthesis, valued for its specific arrangement of functional groups that allow for a variety of chemical transformations. The presence of the nitro group, the difluoroethoxy moiety, and the aromatic ring provides multiple reactive sites for the construction of more complex molecular architectures.
The true value of this compound as a synthetic building block lies in the distinct reactivity of its functional groups. The nitro group is a versatile functional handle that can be readily transformed into other functionalities. For instance, the reduction of the nitro group to an amine is a common and efficient transformation, opening up a plethora of subsequent reactions such as diazotization, acylation, and alkylation. This allows for the introduction of diverse substituents and the construction of elaborate molecular scaffolds.
The difluoroethoxy group, on the other hand, is generally stable under many reaction conditions, making it a desirable feature to carry through a synthetic sequence. This stability ensures that the beneficial properties conferred by the fluorine atoms are retained in the final target molecule. The presence of the difluoro-moiety can significantly influence the electronic nature of the benzene (B151609) ring, impacting its reactivity in various transformations.
A plausible synthetic route to this compound itself involves the Williamson ether synthesis, starting from 3-nitrophenol (B1666305) and a suitable 2,2-difluoroethylating agent. This method is analogous to the synthesis of similar difluoromethoxy nitrobenzene (B124822) compounds. nih.govresearchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product | Transformation |
| This compound | H₂, Pd/C or Fe/HCl | 3-(2,2-Difluoroethoxy)aniline (B2869227) | Reduction of nitro group |
| 3-(2,2-Difluoroethoxy)aniline | NaNO₂, HCl then Sandmeyer reagent | Halogenated or cyanated derivatives | Diazotization and substitution |
| 3-(2,2-Difluoroethoxy)aniline | Acyl chloride or anhydride | N-(3-(2,2-Difluoroethoxy)phenyl)acetamide | N-Acylation |
This table illustrates potential reactions based on the known chemistry of nitroarenes and anilines. Specific reaction conditions for this compound would require experimental optimization.
The structural motifs present in this compound are highly relevant to the design of modern pharmaceuticals and agrochemicals. The incorporation of a difluoroalkyl group can enhance the lipophilicity and metabolic stability of a drug candidate, leading to improved pharmacokinetic properties. nbinno.com
While specific examples of blockbuster drugs or pesticides derived directly from this compound are not extensively documented in publicly available literature, the utility of analogous fluorinated nitroaromatic compounds is well-established. chemimpex.comtaylorandfrancis.com For instance, fluorinated anilines, which can be readily prepared from the corresponding nitro compounds, are key intermediates in the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor modulators. nih.gov
The 3-alkoxy aniline (B41778) scaffold, which is accessible from this compound, is a common feature in many biologically active compounds. The difluoroethoxy group at this position can provide a unique combination of steric and electronic properties that may be beneficial for target engagement.
Design and Synthesis of Novel Fluorinated Analogues
The development of new synthetic methodologies and the exploration of novel molecular structures are driving forces in fluorination chemistry. Starting from a versatile building block like this compound, a multitude of new analogues with potentially interesting properties can be envisioned.
Systematic modification of the fluorinated ether side chain can provide valuable insights into structure-activity relationships. While the 2,2-difluoroethoxy group is a common motif, the synthesis and evaluation of analogues with alternative fluorinated alkyl chains could lead to the discovery of compounds with optimized properties. For example, the synthesis of derivatives with longer or branched fluorinated chains, or with different degrees of fluorination, could be explored. researchgate.netresearchgate.net
Table 2: Hypothetical Derivatives with Modified Fluorinated Ether Moieties
| Derivative Name | Modification from Parent Compound | Potential Research Interest |
| 1-(2,2,2-Trifluoroethoxy)-3-nitrobenzene | Replacement of CHF₂ with CF₃ | Enhanced metabolic stability and lipophilicity |
| 1-(3,3,3-Trifluoropropoxy)-3-nitrobenzene | Elongation of the alkyl chain | Altered steric and conformational properties |
| 1-(1,1,2,2-Tetrafluoroethoxy)-3-nitrobenzene | Increased degree of fluorination | Enhanced electronic effects and stability |
This table presents hypothetical derivatives for the purpose of illustrating potential research directions.
The functional groups of this compound make it an ideal precursor for the synthesis of various heterocyclic and polycyclic aromatic systems. The transformation of the nitro group into an amine, followed by condensation reactions with suitable partners, can lead to the formation of a wide range of nitrogen-containing heterocycles, such as quinolines, indoles, and benzimidazoles. researchgate.netresearchgate.net
The study of how the difluoroethoxy group influences the reactivity and properties of these more complex systems is a fertile area for research. For example, the fluorine atoms can affect the pKa of nearby functional groups, the conformation of the molecule, and its interactions with biological targets. By systematically incorporating the 1-(2,2-difluoroethoxy)-3-nitrophenyl moiety into different molecular frameworks, a deeper understanding of the structure-reactivity relationships of fluorinated compounds can be gained.
Emerging Research Avenues in Fluorinated Organic Chemistry
The field of fluorinated organic chemistry is continually evolving, with new reagents, reactions, and applications being discovered at a rapid pace. One emerging area is the development of late-stage fluorination methods, which allow for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence. This can greatly simplify the synthesis of fluorinated drug candidates and facilitate the exploration of structure-activity relationships.
Another area of growing interest is the use of computational methods to predict the properties of fluorinated molecules and to guide the design of new compounds with desired characteristics. uchicago.eduunpatti.ac.id These in silico approaches can help to prioritize synthetic targets and to accelerate the discovery of new bioactive molecules.
Furthermore, the unique properties of fluorinated ethers are being explored in materials science, for example, in the development of new electrolytes for batteries. nih.govwpmucdn.com The insights gained from such studies could also have implications for the design of new fluorinated building blocks for organic synthesis.
Q & A
Q. Methodological steps :
- Spectroscopy : Use and NMR to confirm substituent positions and coupling constants. For example, the -adjacent CH group in the difluoroethoxy moiety exhibits distinct splitting patterns .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) with APCI ionization confirms the molecular ion peak at m/z 204.0472 (calculated for CHFNO) .
- Chromatography : HPLC or GC-MS can assess purity, though specific retention times require optimization.
(Advanced) What mechanistic insights explain the role of copper catalysts in the etherification of 3-nitrobenzene derivatives?
While direct mechanistic data for this compound is limited, analogous copper-catalyzed etherification reactions suggest:
- Oxidative addition : Copper facilitates activation of the C–O bond in 2,2-difluoroethanol.
- Electrophilic aromatic substitution : The nitro group directs substitution to the meta position, while the catalyst stabilizes intermediates.
- Kinetic control : Reaction selectivity may depend on steric and electronic effects of the nitro group, as seen in fluorinated aromatic systems .
(Advanced) How does the nitro group influence reactivity in nucleophilic aromatic substitution (NAS) reactions for this compound?
The nitro group is a strong electron-withdrawing group, which:
- Deactivates the ring : Reduces electrophilic substitution but enhances NAS at positions ortho/para to itself.
- Directs reactivity : Fluorine substituents adjacent to the nitro group may further polarize the ring, favoring substitution at specific sites. Experimental validation via reactions with nucleophiles (e.g., methoxide) under varying temperatures is recommended .
(Basic) What safety protocols are critical when handling this compound?
Q. Key precautions :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity data : Refer to analogous fluoronitrobenzene compounds, which may cause skin irritation or respiratory distress .
(Advanced) What computational tools can predict the stability and reactivity of this compound under different conditions?
Q. Recommended approaches :
- DFT calculations : Model electronic effects of the nitro and difluoroethoxy groups on aromatic ring reactivity.
- NIST Chemistry WebBook : Compare experimental spectral data (e.g., IR, NMR) with computed values for validation .
- Retrosynthesis tools : Platforms like Pistachio or Reaxys can propose alternative synthetic routes and evaluate feasibility .
(Advanced) How can researchers address contradictions in reported synthetic yields for fluorinated nitroaromatics?
Q. Troubleshooting strategies :
- Parameter optimization : Systematically vary temperature, solvent polarity, and catalyst loading. For example, nitration efficiency in fluorinated toluenes is highly solvent-dependent .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-nitrated species) and adjust stoichiometry.
- Cross-validate data : Compare results with PubChem or EPA DSSTox entries for analogous compounds .
(Basic) What are the industrial-scale challenges in synthesizing this compound, and how can lab-scale methods inform process optimization?
Q. Key considerations :
- Scalability : Batch reactors may require precise control of exothermic nitration steps.
- Purification : Distillation or crystallization protocols must account for the compound’s thermal sensitivity.
- Cost-efficiency : Substitute expensive catalysts (e.g., Pd) with copper-based systems, as demonstrated in lab-scale etherifications .
(Advanced) What environmental impact assessments are relevant for this compound?
Q. Methodologies :
- Biodegradation studies : Use OECD 301 guidelines to assess microbial breakdown in aqueous systems.
- Ecotoxicology : Evaluate acute toxicity in Daphnia magna or algae, leveraging data from structurally similar nitroaromatics .
- Persistence modeling : Predict half-life in soil/water using EPI Suite or SPARC tools .
(Advanced) How can researchers leverage this compound in developing novel pharmaceuticals or agrochemicals?
Q. Potential applications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
